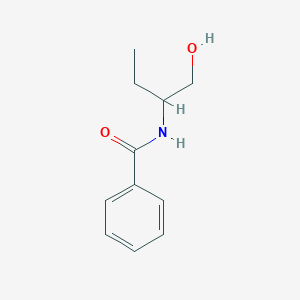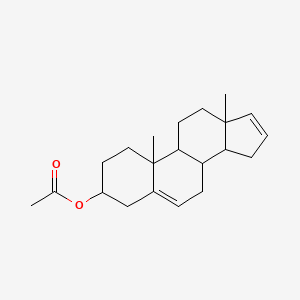
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine: is a complex organic compound with a molecular formula of C23H23N3. This compound is characterized by its unique structure, which includes a naphthalene ring and a quinoline ring, both of which are aromatic systems. The presence of these rings contributes to the compound’s stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Ethane-1,2-diamine Backbone: This involves the reaction of ethylenediamine with formaldehyde and a secondary amine, followed by reduction to form the desired diamine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline-N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a fluorescent probe due to its aromatic structure and ability to interact with biological molecules.
Medicine: Investigated for its potential as an anticancer agent, given its ability to intercalate with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can bind to proteins, altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Similar in structure but with a pyridine ring instead of a naphthalene ring.
N1,N2-Dimesitylethane-1,2-diamine: Contains mesityl groups instead of naphthalene and quinoline rings.
N-(1-naphthyl)ethylenediamine: Similar but lacks the quinoline ring.
Uniqueness
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine is unique due to the presence of both naphthalene and quinoline rings, which contribute to its stability, reactivity, and diverse range of applications in scientific research.
Propiedades
Fórmula molecular |
C23H23N3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-(2-naphthalen-2-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H23N3/c1-26(2)14-13-24-23-16-22(25-21-10-6-5-9-20(21)23)19-12-11-17-7-3-4-8-18(17)15-19/h3-12,15-16H,13-14H2,1-2H3,(H,24,25) |
Clave InChI |
BMEXFKHUJAIVFD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11991569.png)




![N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B11991604.png)

![Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11991633.png)

![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide](/img/structure/B11991643.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11991649.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)
